叔丁基甲醚

描述

Molecular Structure Analysis

The molecular conformations of sec-butyl-containing polymers have been studied in detail. Specifically, isotactic racemic poly(sec-butyl) vinyl ether and poly-S-(sec-butyl) vinyl ether exhibit a helical chain conformation with 17 monomeric units over 5 pitches and a chain repeat of 35.5 Å. This conformation is consistent across different sec-butyl vinyl ethers, with the location of the extra methyl group being the primary variable. Four potential sites for this methyl group exist, but no significant differences in X-ray diffraction intensities were observed among these sites, suggesting a high degree of structural similarity .

Synthesis Analysis

The synthesis of methyl sec-butyl ether (MSBE), a by-product in the production of methyl tert-butyl ether (MTBE), has been investigated. A catalyst composed of tin chloride modified ion exchange resin was used to catalyze the reaction between n-butylenes and methanol. Optimal conditions for this synthesis were found to be a molar ratio of methanol to n-butylenes of 4:1, a reaction temperature of 120°C, and a reaction time of 6 hours, resulting in a conversion rate of n-butylenes to MSBE of 7.23% .

Chemical Reactions Analysis

The formation of by-products during the synthesis of MTBE, including MSBE, has been studied. The formation of these by-products is favored at higher temperatures, and the initial molar ratio of methanol to isobutene influences the type of by-product formed. A lower molar ratio promotes the formation of MSBE and diisobutene, while higher ratios lead to the formation of dimethyl ether .

Physical and Chemical Properties Analysis

The physical properties of di-sec-butyl ether (SBE), a by-product in sec-butyl alcohol (SBA) manufacture, have been explored. Solubilities and azeotropic compositions of SBE with various substances such as SBA, diisobutylene, water, and aqueous sulfuric acid solution were measured. Vapor-liquid equilibrium compositions and azeotropic temperatures and compositions for systems involving SBE were also determined. These properties suggest that SBE could be a useful solvent .

Cataluminescence Sensor Analysis

A cataluminescence (CTL) sensor using Pt/Au nanoparticles (NPs) on Co3O4 with a hollow dodecahedron structure was developed for the rapid analysis of MSBE impurity in MTBE gasoline additive. The sensor showed a strong and specific CTL response to MSBE without interference from MTBE. The linear range for detection was 0.10–90 mg/L, with a detection limit of 0.031 mg/L and a relative standard deviation (RSD) of 2.5%. The sensor's performance was validated by comparing its results with those obtained from gas chromatography, indicating its accuracy and reliability for rapid analysis .

科学研究应用

催化和合成:在甲基叔丁基醚 (MTBE) 的工业生产中,MSBE 是一个重要的副产品,用于调整汽油辛烷值。由于 MSBE 对 MTBE 纯度的影响,研究重点放在检测和分析催化方法上。例如,Pt/Au 纳米粒子与 Co3O4 结合在 MTBE 汽油添加剂中快速分析 MSBE 的催化发光传感中显示出潜力 (Shi 等,2022)。

环境影响和分析:研究已经检验了在汽油混合中使用 MSBE 和其他醚类(如 MTBE)及其环境后果。这些化合物在不同介质(包括水)中的溶解度对于了解其环境归宿至关重要。例如,已经对 MTBE 和 MSBE 等燃料含氧物在不同温度和浓度下的水性介质中的溶解度进行了研究 (Gonzalez-Olmos 和 Iglesias,2008)。

毒代动力学和健康影响:已经研究了 MTBE 及其副产品(包括 MSBE)的吸收、分布、代谢和消除,以了解它们对人体健康的影响。例如,一项关于 MTBE 在人体中的毒代动力学的研究揭示了人体处理此类化合物的见解 (Nihlen 等,1998)。

在环境环境中的生物降解:对 MTBE 等汽油添加剂及其副产品(包括 MSBE)在各种土壤环境中的生物降解的研究非常重要。这项研究有助于了解这些化合物的环境持久性和分解 (Yeh 和 Novak,1994)。

作用机制

Target of Action

Sec-butyl methyl ether, also known as 2-methoxybutane, is primarily used as a solvent in organic synthesis Its primary role is to dissolve other substances and facilitate chemical reactions .

Mode of Action

As a solvent, sec-butyl methyl ether interacts with substances by dissolving them, thereby facilitating their interaction with other compounds. This is achieved through the polarity of the ether group, which allows it to interact with a wide range of compounds .

Biochemical Pathways

Sec-butyl methyl ether doesn’t directly participate in any biochemical pathways. It can influence these pathways indirectly by affecting the solubility and reactivity of the compounds involved in these pathways .

Pharmacokinetics

Like other ethers, it’s likely to be absorbed through the skin and lungs, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of sec-butyl methyl ether’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions. It doesn’t have a direct effect on cells or tissues .

安全和危害

Sec-butyl methyl ether is highly flammable . It forms explosive mixtures with air at elevated temperatures . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

属性

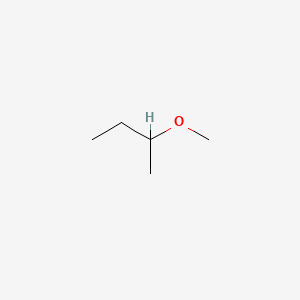

IUPAC Name |

2-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIMHIOIXPIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

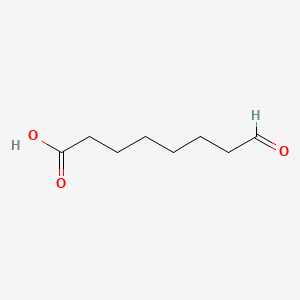

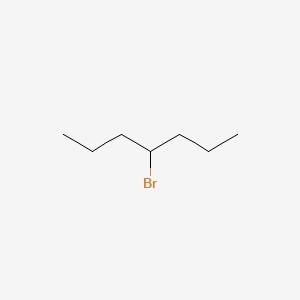

Canonical SMILES |

CCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871171 | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl methyl ether | |

CAS RN |

6795-87-5 | |

| Record name | 2-Methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, sec-butyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。